N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C25H29ClN4O2S and its molecular weight is 485.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.1699750 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioisotope Labeling for Herbicide Research
The study by Latli & Casida (1995) focuses on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides. This research highlights the potential use of complex organic compounds, including those with chloro and acetamide groups, in developing labeled compounds for studying metabolism and action modes of herbicides. This methodological approach could be applicable to similar compounds for tracing and studying their biological interactions and environmental fate (Latli & Casida, 1995).
Antimicrobial Activity of Novel Imines and Thiazolidinones
Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, demonstrating the antimicrobial potential of compounds incorporating chloro, methylphenoxy, and acetamide functionalities. This suggests that derivatives of complex compounds, possibly including N-(3-chloro-2-methylphenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide, could be explored for their antimicrobial properties (Fuloria et al., 2009).
Anticancer Activity of Thiazole Derivatives
Evren et al. (2019) investigated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, which are structurally related to the target compound. The research found specific derivatives showing high selectivity against human lung adenocarcinoma cells, suggesting the potential of structurally complex compounds in developing anticancer agents (Evren et al., 2019).
Synthesis and Characterization of Novel Derivatives
Ying-jun (2012) focused on synthesizing and characterizing a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, underscoring the importance of detailed synthetic and structural analysis in developing new compounds with potential biological applications. This type of research could be relevant for synthesizing and understanding the properties of compounds like this compound (Ying-jun, 2012).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-[(4-cyclohexylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O2S/c1-17-21(26)9-6-10-22(17)27-24(31)16-33-25-29-28-23(30(25)2)15-32-20-13-11-19(12-14-20)18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8,15-16H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCKPGCZSVNXQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)COC3=CC=C(C=C3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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